![molecular formula C8H4FIN2O2 B3163707 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid CAS No. 885521-55-1](/img/structure/B3163707.png)
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
Indazole synthesis generally involves reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
Radiotracer for Cardiac Health
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid and its derivatives are crucial in the development of radiotracers for positron emission tomography (PET). A study highlighted the synthesis of a PET radiotracer for evaluating myocardial fatty acid metabolism. The tracer demonstrated high accumulation in the heart and underwent metabolic trapping via beta-oxidation in the myocardium, suggesting its potential for cardiac health assessments (Kim et al., 2009).
Exploring Long-Chain Fatty Acid Utilization
Another research studied 14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid (FTHA), a long-chain fatty acid (LCFA) analog, to understand myocardial utilization of LCFAs. The study found that FTHA undergoes metabolic trapping after its commitment to the beta-oxidation pathway, indicating its significance in evaluating myocardial LCFA utilization (DeGrado et al., 1991).
Potential in Anti-inflammatory Drugs
Derivatives of this compound have been synthesized and showed significant inhibition against carrageenan-induced rat paw edema, indicating their potential as anti-inflammatory drugs. Some derivatives were equipotent or more potent than standard drugs, with no ulcerogenic activity, highlighting their therapeutic potential (Rabea et al., 2006).
Imaging Agent for Prostate Cancer
The compound was used in synthesizing a PSMA-based PET imaging agent for prostate cancer, showcasing its utility in cancer diagnosis. The agent, [18F]DCFPyL, demonstrated high uptake in PSMA+ PC3 PIP prostate tumor xenografts, suggesting its viability as a new imaging agent for PSMA-expressing tissues (Chen et al., 2011).
Male Contraceptive Research
A study on 1-(2,4-Dichlorobenzyl)-Indazole-3-Carbohydrazide (AF2364), an analogue of indazole-carboxylic acid, demonstrated its potential as a reversible male contraceptive. The study showed that AF2364 induced complete infertility in rats, with fertility resuming after a specific period, indicating its promise as a contraceptive agent (Grima et al., 2001).
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with various targets . For instance, they can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Indazole derivatives are known to have various effects, such as anti-inflammatory, anticancer, and antibacterial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .
properties
IUPAC Name |
4-fluoro-3-iodo-2H-indazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBINBFNIPSMTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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